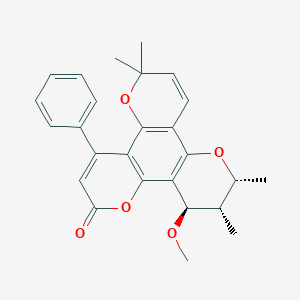
1,1,1-Trifluorodecane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluorodecane-2,4-dione is a fluorinated organic compound with the molecular formula C10H15F3O2. It is a member of the β-diketone family, characterized by the presence of two carbonyl groups (C=O) separated by a methylene group (CH2). This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,1,1-Trifluorodecane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with a suitable alkylating agent under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1,1,1-Trifluoroacetone and an alkylating agent (e.g., alkyl halide).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Procedure: The base deprotonates the 1,1,1-trifluoroacetone, generating a nucleophilic enolate intermediate. This intermediate then reacts with the alkyl halide to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
1,1,1-Trifluorodecane-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
1,1,1-Trifluorodecane-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
作用機序
The mechanism of action of 1,1,1-trifluorodecane-2,4-dione involves its interaction with molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its fluorinated nature enhances its lipophilicity, allowing it to interact with lipid membranes and modulate cellular functions.
類似化合物との比較
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: A shorter-chain analog with similar chemical properties.
Hexafluoroacetylacetone: A compound with six fluorine atoms, offering different reactivity and stability.
Acetylacetone: A non-fluorinated analog with distinct chemical behavior.
Uniqueness
1,1,1-Trifluorodecane-2,4-dione is unique due to its specific chain length and the presence of three fluorine atoms. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and reactivity, making it valuable for specialized applications in various fields.
特性
CAS番号 |
332-82-1 |
|---|---|
分子式 |
C10H15F3O2 |
分子量 |
224.22 g/mol |
IUPAC名 |
1,1,1-trifluorodecane-2,4-dione |
InChI |
InChI=1S/C10H15F3O2/c1-2-3-4-5-6-8(14)7-9(15)10(11,12)13/h2-7H2,1H3 |
InChIキー |
UVLGAJSKYICIQF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)CC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


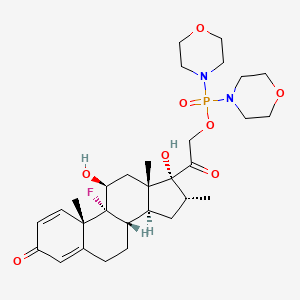
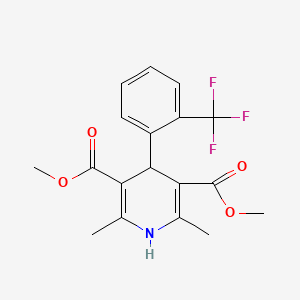
![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B13421810.png)
![3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid](/img/structure/B13421816.png)
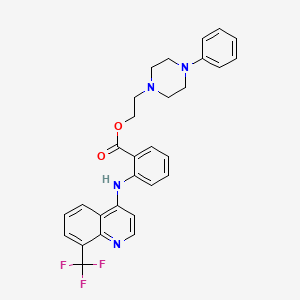
![(5E)-2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13421819.png)
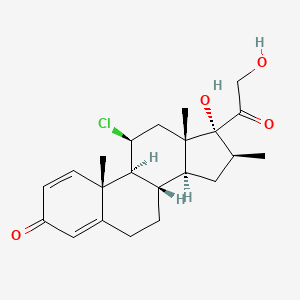

![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421838.png)

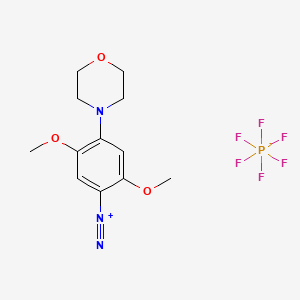
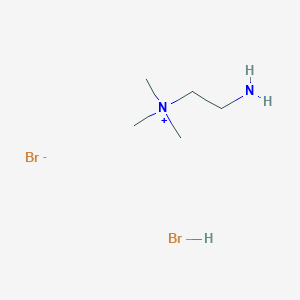
![3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin](/img/structure/B13421859.png)
